Azide-PEG6-Tos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Use in Click Chemistry

Use in Bioconjugation Applications

Specific Scientific Field: Biochemistry, specifically bioconjugation .

Summary of the Application: A heterobifunctional polyethylene glycol (PEG) derivative possessing both “click” and electrophilic functionalities was prepared for use in bioconjugation applications .

Methods of Application: Subsequent chain-end modification of the heterobifunctional PEG afforded the desired N-hydroxy succinimidyl-PEG-azide derivative .

Results or Outcomes: The result of this application is a new, highly pure heterobifunctional azido-PEG-NHS ester derivative . This PEG derivative allows for versatile bioconjugation chemistry where activated ester chemistry and “click” chemistry can be selectively performed .

Use in Drug Delivery Systems

Specific Scientific Field: Pharmaceutical Sciences, specifically Drug Delivery .

Summary of the Application: Azide-PEG6-Tos is used in the formation of photoresponsive amphiphilic azobenzene–PEG self-assemblies, which form supramolecular nanostructures for drug delivery applications .

Methods of Application: An amphiphilic polymer series, Azo-PEG-NHBoc, Azo-PEG-NH2 and Azo-PEG-Gn, was formed by the reaction of 4- (4-isothiocyanatophenylazo)-N,N-dimethylaniline (ITPADA) with biocompatible functionalized polyethylene glycol . These polymers self-assembled in aqueous solutions to form nanostructures .

Results or Outcomes: These nanostructures demonstrated light-controlled reversible assembly and disassembly, and enzyme-mediated morphological changes . They were able to entrap hydrophobic drugs in the core and release them under the influence of external stimuli such as light and enzyme . This demonstrated the potential of such nanostructures in drug delivery applications .

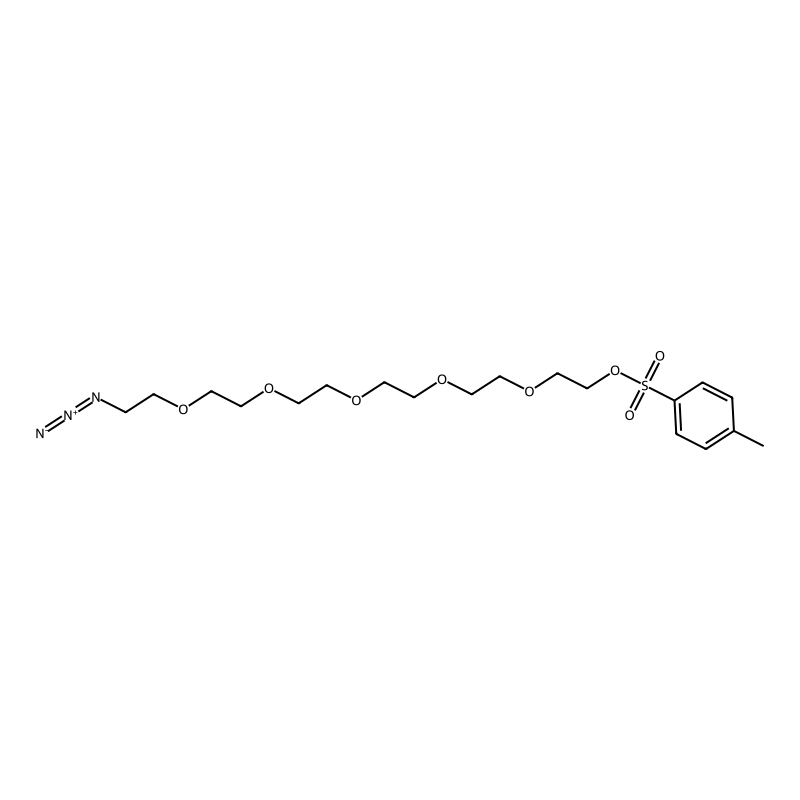

Azide-PEG6-Tos is a specialized compound utilized primarily as a non-cleavable linker in bioconjugation applications. It features an azide functional group and a tosyl group, connected by a hexamethylene glycol (PEG6) chain. This structure enhances its solubility in aqueous environments, making it particularly useful for various biochemical applications. The molecular formula of Azide-PEG6-Tos is C19H31N3O8S, with a molecular weight of 461.5 g/mol and a purity level of 95% .

- Click Chemistry: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized molecules, forming stable 1,2,3-triazole linkages. This reaction is highly efficient and produces minimal by-products .

- Reactivity with DBCO: The azide group can also react with dibenzocyclooctyne (DBCO), facilitating further functionalization of biomolecules .

These reactions are pivotal in drug discovery and development, allowing for precise modifications and conjugations.

While specific biological activity data for Azide-PEG6-Tos is limited, its role as a linker in bioconjugation suggests potential applications in enhancing the pharmacokinetics of therapeutic agents. By facilitating the attachment of drugs to targeting moieties or biomolecules, it can improve drug delivery efficacy and specificity. Its use in synthesizing PROTAC (proteolysis-targeting chimera) molecules indicates its relevance in targeted protein degradation strategies .

The synthesis of Azide-PEG6-Tos typically involves several steps:

- Preparation of PEG Linker: The PEG chain is synthesized through standard polymerization techniques.

- Attachment of Azide Group: An azide moiety is introduced via nucleophilic substitution reactions.

- Formation of Tosyl Group: The tosyl functional group is added through sulfonylation reactions, which may involve tosyl chloride and the PEG derivative.

Each step requires careful optimization to ensure high yield and purity of the final product .

Azide-PEG6-Tos has diverse applications, including:

- Bioconjugation: Facilitating the attachment of drugs to antibodies or proteins for targeted therapy.

- Drug Development: Enhancing the solubility and stability of pharmaceutical compounds.

- PROTAC Synthesis: Used in creating bifunctional molecules that can selectively degrade proteins within cells .

These applications highlight its importance in modern medicinal chemistry and biochemistry.

Interaction studies involving Azide-PEG6-Tos focus on its ability to form stable linkages with various biomolecules through click chemistry. These studies are crucial for understanding how modifications influence the pharmacodynamics and pharmacokinetics of conjugated drugs. The stability of triazole linkages formed during these interactions ensures that the conjugated products retain their bioactivity while improving solubility and circulation time in biological systems .

Azide-PEG6-Tos shares similarities with other azide-functionalized compounds but stands out due to its specific structure and utility as a non-cleavable linker.

Similar CompoundsCompound Name Functional Groups Unique Features Azide-PEG3-OH Azide, Hydroxyl Shorter PEG chain; more hydrophilic Azide-PEG4-OH Azide, Hydroxyl Intermediate PEG length; versatile Azido-PEG11-Amine Azide, Amine Longer PEG chain; suitable for amine coupling Azide-PEG-NHS Ester Azide, NHS Ester Reactive NHS group; suitable for amine coupling Mal-PEG-Azide Maleimide, Azide Maleimide allows thiol coupling

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azide-PEG3-OH | Azide, Hydroxyl | Shorter PEG chain; more hydrophilic |

| Azide-PEG4-OH | Azide, Hydroxyl | Intermediate PEG length; versatile |

| Azido-PEG11-Amine | Azide, Amine | Longer PEG chain; suitable for amine coupling |

| Azide-PEG-NHS Ester | Azide, NHS Ester | Reactive NHS group; suitable for amine coupling |

| Mal-PEG-Azide | Maleimide, Azide | Maleimide allows thiol coupling |

Azide-PEG6-Tos's unique combination of a tosyl group with a hexamethylene glycol linker enhances its solubility and stability compared to shorter PEG counterparts. Its non-cleavable nature makes it particularly advantageous for applications where stable linkages are essential .

Azide-PEG6-Tos, also known as 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, is a heterobifunctional polyethylene glycol derivative that contains both an azide group and a tosylate group connected by a hexaethylene glycol chain [1]. The molecular formula of Azide-PEG6-Tos is C19H31N3O8S, with a precise molecular weight of 461.5 g/mol [2]. This compound represents an important class of chemical linkers used in bioconjugation applications, where the azide and tosylate functional groups serve as reactive handles for further chemical modifications [3].

The structural composition of Azide-PEG6-Tos features several key components that define its chemical properties and reactivity [1]. The azide terminal group (N3) is positioned at one end of the molecule, while the tosylate group (p-toluenesulfonate) is located at the opposite end [5]. These functional groups are connected by a polyethylene glycol chain consisting of six ethylene glycol units (-CH2CH2O-), which provides the molecule with its characteristic flexibility and water solubility [8].

Table 1: Molecular Properties of Azide-PEG6-Tos

| Property | Value |

|---|---|

| Chemical Formula | C19H31N3O8S |

| Molecular Weight | 461.5 g/mol |

| CAS Number | 906007-10-1 |

| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

| Functional Groups | Azide (N3), Tosylate (OTs) |

| Polyethylene Glycol Units | 6 |

The molecular structure of Azide-PEG6-Tos can be further analyzed in terms of its constituent parts [1]. The azide group (N3) is a linear, electron-rich moiety that can participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions [14]. The tosylate group, derived from p-toluenesulfonic acid, functions as an excellent leaving group in nucleophilic substitution reactions [12]. The polyethylene glycol backbone provides a hydrophilic spacer that enhances the compound's solubility in aqueous media and contributes to its conformational flexibility [7].

Elemental analysis of Azide-PEG6-Tos reveals a composition of carbon (49.45%), hydrogen (6.77%), nitrogen (9.11%), oxygen (27.74%), and sulfur (6.94%) [1]. This composition is consistent with the molecular formula C19H31N3O8S and confirms the presence of the key functional groups within the molecule [5]. The compound typically appears as a colorless to light yellow oily liquid at room temperature, reflecting its relatively low melting point due to the flexible polyethylene glycol chain [9].

NMR Spectroscopic Profiling (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Azide-PEG6-Tos, confirming its molecular composition and purity [11]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy are valuable techniques for characterizing this compound and verifying its structural integrity [15].

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of Azide-PEG6-Tos exhibits several characteristic signals that correspond to different proton environments within the molecule [15]. The spectrum typically shows the following key features when recorded in deuterated chloroform (CDCl3) at 300-400 MHz [11]:

The aromatic protons of the tosylate group appear as two doublets at approximately δ 7.78 ppm (2H) and δ 7.33 ppm (2H), corresponding to the protons ortho and meta to the sulfonyl group, respectively [11].

The methyl group attached to the aromatic ring of the tosylate moiety produces a singlet at approximately δ 2.44 ppm (3H) [11].

The methylene protons adjacent to the tosylate group (-CH2-OTs) appear as a triplet at approximately δ 4.15 ppm (2H), shifted downfield due to the electron-withdrawing effect of the tosylate group [11].

The methylene protons adjacent to the azide group (N3-CH2-) typically appear as a triplet at approximately δ 3.38 ppm (2H) [16].

The remaining methylene protons of the polyethylene glycol chain (-OCH2CH2O-) appear as a complex multiplet in the region of δ 3.55-3.70 ppm (20H) [15].

Table 2: ¹H NMR Chemical Shifts for Azide-PEG6-Tos in CDCl3

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to SO2) | 7.78 | doublet | 2H |

| Aromatic H (meta to SO2) | 7.33 | doublet | 2H |

| -CH3 (tosyl) | 2.44 | singlet | 3H |

| -CH2-OTs | 4.15 | triplet | 2H |

| N3-CH2- | 3.38 | triplet | 2H |

| -OCH2CH2O- (PEG backbone) | 3.55-3.70 | multiplet | 20H |

The integration ratios of these signals correspond to the expected number of protons in each environment, confirming the molecular structure of Azide-PEG6-Tos [15]. The presence of the characteristic triplet for the methylene protons adjacent to the azide group is particularly diagnostic, as it confirms the successful incorporation of the azide functionality [16].

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of Azide-PEG6-Tos provides complementary structural information by revealing the different carbon environments within the molecule [15]. When recorded in CDCl3, the spectrum typically displays the following characteristic signals:

The aromatic carbons of the tosylate group appear in the region of δ 127-145 ppm, with the ipso carbon (attached to the sulfonyl group) appearing at approximately δ 144 ppm [11].

The methyl carbon of the tosylate group produces a signal at approximately δ 21.7 ppm [11].

The carbon adjacent to the tosylate group (-CH2-OTs) appears at approximately δ 68-69 ppm, shifted downfield due to the electron-withdrawing effect of the tosylate group [11].

The carbon adjacent to the azide group (N3-CH2-) typically appears at approximately δ 50-51 ppm [16].

The remaining methylene carbons of the polyethylene glycol chain (-OCH2CH2O-) appear in the region of δ 69-71 ppm [15].

The ¹³C NMR spectrum confirms the carbon framework of Azide-PEG6-Tos and provides additional evidence for the presence of both the azide and tosylate functional groups [15]. The characteristic chemical shift of the carbon adjacent to the azide group is particularly useful for confirming the successful incorporation of the azide functionality [16].

Both ¹H and ¹³C NMR spectroscopy are essential tools for verifying the purity and structural integrity of Azide-PEG6-Tos, providing detailed information about the molecular composition and connectivity [15]. These spectroscopic techniques are routinely used in quality control and characterization of this compound for research and bioconjugation applications [16].

Mass Spectrometric Validation

Mass spectrometry (MS) serves as a powerful analytical technique for validating the molecular weight and structural integrity of Azide-PEG6-Tos [1]. This method provides precise information about the molecular mass, fragmentation patterns, and potential impurities, complementing the data obtained from NMR spectroscopy [19].

Molecular Weight Determination

The theoretical monoisotopic mass of Azide-PEG6-Tos (C19H31N3O8S) is 461.18318613 Da, which serves as a reference point for mass spectrometric validation [1]. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for analyzing this compound, as it is well-suited for polar molecules with moderate molecular weight [19]. In positive ionization mode, Azide-PEG6-Tos typically produces characteristic ions corresponding to [M+H]+ (m/z 462.19), [M+Na]+ (m/z 484.17), and [M+K]+ (m/z 500.15) [11].

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable technique for analyzing Azide-PEG6-Tos, particularly when higher molecular weight derivatives are involved [19]. This method provides accurate mass measurements and can detect potential oligomeric impurities or degradation products [20].

Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides additional structural information about Azide-PEG6-Tos through characteristic fragmentation patterns [19]. When subjected to collision-induced dissociation (CID), the compound typically undergoes fragmentation at specific bonds, producing diagnostic fragment ions [19]. Common fragmentation pathways include:

Loss of nitrogen (N2) from the azide group, resulting in a fragment with m/z 433.19 [M-N2+H]+ [19].

Cleavage of the tosylate group, producing fragments corresponding to the polyethylene glycol chain with the azide group intact [19].

Sequential loss of ethylene oxide units (-CH2CH2O-, 44 Da) from the polyethylene glycol chain, resulting in a characteristic ladder pattern in the mass spectrum [20].

These fragmentation patterns serve as a fingerprint for Azide-PEG6-Tos, allowing for unambiguous identification and structural validation [19]. The presence of the characteristic fragment ions confirms the incorporation of both the azide and tosylate functional groups, as well as the polyethylene glycol chain with the expected number of repeating units [20].

Isotopic Distribution

The isotopic distribution pattern observed in high-resolution mass spectrometry provides additional confirmation of the molecular formula of Azide-PEG6-Tos [1]. The theoretical isotopic distribution for C19H31N3O8S shows a characteristic pattern with the monoisotopic peak (containing only the most abundant isotopes) as the base peak, followed by peaks at M+1, M+2, etc., with relative intensities that match the predicted pattern based on the natural abundance of isotopes [1]. This isotopic pattern serves as a fingerprint for the molecular formula and provides further validation of the compound's identity [19].

Table 3: Characteristic Mass Spectrometric Data for Azide-PEG6-Tos

| Ion | m/z | Relative Intensity |

|---|---|---|

| [M+H]+ | 462.19 | 100% |

| [M+Na]+ | 484.17 | Variable |

| [M+K]+ | 500.15 | Variable |

| [M-N2+H]+ | 433.19 | Fragment ion |

| [M-Tosyl+H]+ | 307.18 | Fragment ion |

Mass spectrometry not only confirms the molecular weight of Azide-PEG6-Tos but also provides valuable information about its structural features and purity [19]. The combination of accurate mass measurement, fragmentation patterns, and isotopic distribution analysis makes mass spectrometry an indispensable tool for the validation and quality control of this compound [20].

Computational Modeling of Conformational Flexibility

The conformational flexibility of Azide-PEG6-Tos is a critical property that influences its behavior in solution and its interactions with other molecules in bioconjugation applications [24]. Computational modeling approaches provide valuable insights into the conformational landscape of this compound, revealing the range of possible conformations and their relative energies [29].

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations represent a powerful computational approach for investigating the conformational flexibility of Azide-PEG6-Tos [33]. These simulations model the time-dependent behavior of the molecule by solving Newton's equations of motion for all atoms in the system, taking into account both bonded and non-bonded interactions [33]. MD simulations of Azide-PEG6-Tos typically reveal several key features:

The polyethylene glycol backbone exhibits significant conformational flexibility, adopting a range of extended and folded conformations in solution [24]. This flexibility arises from the low energy barriers for rotation around the C-C and C-O bonds in the polyethylene glycol chain [24].

The end groups (azide and tosylate) influence the overall conformational preferences of the molecule, with the polar tosylate group often preferring to be solvated by water molecules in aqueous environments [33].

In water, Azide-PEG6-Tos tends to adopt more compact conformations compared to organic solvents, due to the hydrophobic effect and the formation of water bridges between oxygen atoms in the polyethylene glycol chain [33].

The radius of gyration, which measures the overall size of the molecule, fluctuates significantly over time, reflecting the dynamic nature of the conformational ensemble [33].

Conformational Energy Landscape

Quantum mechanical calculations provide detailed information about the conformational energy landscape of Azide-PEG6-Tos [29]. These calculations typically involve geometry optimization and energy evaluation at various levels of theory, such as density functional theory (DFT) or ab initio methods [29]. Key findings from these calculations include:

The energy barriers for rotation around the C-C and C-O bonds in the polyethylene glycol chain are relatively low (typically 3-5 kcal/mol), allowing for facile interconversion between different conformations at room temperature [29].

The most stable conformations of the polyethylene glycol chain often involve gauche arrangements around the C-C bonds and anti arrangements around the C-O bonds, leading to a helical-like structure [27].

The presence of the azide and tosylate end groups introduces additional conformational constraints and preferences, particularly for the terminal segments of the molecule [29].

Intramolecular hydrogen bonding between oxygen atoms in the polyethylene glycol chain and water molecules can stabilize certain conformations, particularly in aqueous environments [33].

Table 4: Computational Parameters for Modeling Azide-PEG6-Tos Conformational Flexibility

| Computational Method | Key Parameters | Information Obtained |

|---|---|---|

| Molecular Dynamics | Force field (AMBER, CHARMM), solvent model, simulation time | Time-dependent conformational changes, solvent interactions |

| Quantum Mechanics | Level of theory (DFT, MP2), basis set, solvent model | Conformational energy landscape, electronic properties |

| Monte Carlo | Sampling algorithm, temperature, number of steps | Conformational ensemble, thermodynamic properties |

| Conformational Search | Search algorithm, energy cutoff, clustering method | Low-energy conformations, conformational diversity |

Structure-Property Relationships

Computational modeling of Azide-PEG6-Tos provides insights into the relationship between its conformational flexibility and its functional properties in bioconjugation applications [32]. Several important structure-property relationships have been identified:

The conformational flexibility of the polyethylene glycol chain contributes to the effectiveness of Azide-PEG6-Tos as a linker in bioconjugation, allowing it to adapt to various spatial arrangements of the molecules being conjugated [29].

The extended conformations of Azide-PEG6-Tos increase the effective distance between conjugated molecules, which can be advantageous for maintaining the activity of biomolecules by reducing steric hindrance [32].

The hydrophilic nature of the polyethylene glycol chain enhances the solubility of conjugated molecules in aqueous environments, while its conformational flexibility contributes to the overall dynamics of the conjugate [33].

The end groups (azide and tosylate) maintain their reactivity across different conformations, ensuring efficient bioconjugation regardless of the specific conformation adopted by the molecule [32].

Stepwise Synthesis from Polyethylene Glycol Precursors

The synthesis of Azide-PEG6-Tos represents a sophisticated multistep process that begins with the careful preparation of polyethylene glycol precursors. The foundation of this synthesis relies on the availability of high-quality hexaethylene glycol or its derivatives as starting materials [2]. The stepwise approach to polyethylene glycol synthesis has emerged as the preferred methodology for obtaining monodisperse products with precise molecular weight control [3] [4].

The initial stage involves the synthesis of hexaethylene glycol through ring-opening polymerization of ethylene oxide [2] [5]. This process utilizes controlled conditions where ethylene oxide is added stepwise to an appropriate initiator, typically ethylene glycol or water, in the presence of basic catalysts such as sodium hydroxide or potassium hydroxide [6]. The reaction proceeds under carefully controlled temperature conditions, typically maintained between 120°C and 140°C, with pressure regulation to ensure optimal polymer chain growth [6].

Modern approaches to stepwise polyethylene glycol synthesis feature improved methodologies that address traditional limitations [4] [7]. The conventional three-step process involving deprotection, deprotonation, and coupling has been streamlined through the implementation of base-labile protecting groups such as phenethyl groups [4]. This innovation enables each polyethylene glycol elongation to be achieved in two steps - deprotection and coupling - within a single reaction vessel, significantly reducing synthetic complexity and cost [4].

The preparation of hexaethylene glycol precursors requires meticulous attention to molecular weight distribution control [8]. Uniform polyethylene glycols are obtained through iterative step-by-step chemical synthesis rather than traditional polymerization methods [8]. This approach ensures narrow polydispersity indices, typically below 1.05, which are essential for consistent product quality [9]. The synthesis involves multiple purification steps, including dialysis and column chromatography, to remove oligomeric impurities and achieve the desired molecular weight specifications [9].

Solid-phase synthesis methodologies have been developed to further enhance the efficiency of polyethylene glycol precursor preparation [3]. These approaches utilize polymer-supported conditions where the growing polyethylene glycol chain is anchored to a solid support, enabling simplified purification through washing procedures [3]. The Wang resin system, containing 4-benzyloxy benzyl alcohol functionalities, serves as an effective solid support for this purpose [3]. The synthesis cycle consists of deprotonation using potassium tert-butoxide, coupling with activated monomers, and detritylation using trichloroacetic acid solutions [3].

Tosyl Group Incorporation Strategies

The incorporation of tosyl groups into polyethylene glycol chains represents a critical functionalization step that requires careful optimization of reaction conditions and reagent selection. Tosylation serves as an activation strategy that converts the relatively unreactive hydroxyl groups of polyethylene glycol into excellent leaving groups for subsequent nucleophilic substitution reactions [10] [11].

Classical tosylation procedures employ tosyl chloride in combination with organic bases such as pyridine or triethylamine [12] [13]. The reaction is typically conducted in dichloromethane solvent at low temperatures, ranging from -10°C to room temperature, to minimize side reactions and maximize selectivity [9]. The stoichiometry of reagents plays a crucial role in determining the outcome, with excess tosyl chloride often required to drive the reaction to completion [12].

A significant advancement in tosylation methodology has been achieved through the development of silver oxide-mediated monotosylation procedures [14]. This approach utilizes silver oxide as a heterogeneous catalyst in combination with potassium iodide to achieve selective monotosylation of polyethylene glycol diols [14]. The silver oxide catalyst induces conformational changes in the polyethylene glycol molecule, creating a semi-circular arrangement that brings the two hydroxyl groups into close proximity [15]. This spatial arrangement results in differential acidity between the hydroxyl groups, enabling selective deprotonation and subsequent tosylation [15].

The silver oxide-mediated monotosylation process typically yields 71-76% of the desired monofunctional product, exceeding the theoretical 50% yield expected from statistical reactions [14]. The reaction mechanism involves the formation of internal hydrogen bonding between hydroxyl groups, which alters their reactivity profiles [15]. Potassium iodide functions as a catalyst by substituting for the chloride in tosyl chloride, with iodide serving as a superior leaving group compared to chloride [15].

Optimization of tosylation conditions requires careful consideration of solvent effects, temperature control, and reaction time [16] [17]. Dichloromethane and toluene are the preferred solvents due to their ability to solubilize both the polyethylene glycol substrate and tosyl chloride reagent while maintaining chemical inertness [16]. Temperature control is critical, as elevated temperatures can lead to polyethylene glycol degradation and formation of cyclic byproducts [17].

The development of solid-phase tosylation methodologies has provided an alternative approach that offers advantages in terms of purification and scalability [18]. Mechanochemical procedures enable polyethylene glycol functionalization without the need for bulk solvents, offering a more sustainable alternative to solution-based methods [18]. These procedures achieve quantitative yields while preventing polymer chain oligomerization [18].

Advanced analytical techniques are employed to monitor tosylation progress and assess product quality [14]. High-performance liquid chromatography with evaporative light scattering detection enables both analytical characterization and preparative separation of monotosylated polyethylene glycol products [14]. This methodology has been successfully scaled to gram quantities for polyethylene glycol molecules up to 20,000 g/mol molecular weight [14].

Azide Functionalization Techniques

The introduction of azide functionality represents the final critical step in Azide-PEG6-Tos synthesis, requiring careful optimization to achieve high yields while maintaining product integrity. Azide functionalization is typically accomplished through nucleophilic substitution reactions where sodium azide displaces the tosyl group under controlled conditions [9] [13].

The direct azide substitution methodology employs sodium azide in polar aprotic solvents such as dimethyl formamide or dimethyl sulfoxide [19] [9]. Reaction temperatures typically range from 80°C to 120°C, with reaction times extending from 8 to 24 hours depending on the substrate and solvent system [19]. The choice of solvent significantly impacts reaction kinetics and product purity, with dimethyl sulfoxide generally providing superior results due to its excellent solvating properties for both the polyethylene glycol substrate and sodium azide reagent [20].

An alternative approach utilizes the mesylate-azide route, where polyethylene glycol is first converted to the corresponding mesylate intermediate before azide introduction [9]. This methodology offers advantages in terms of reaction selectivity and product purity [9]. The mesylation is typically performed using mesyl chloride and triethylamine in dichloromethane at low temperatures [9]. The resulting mesylate intermediate undergoes nucleophilic substitution with sodium azide in refluxing ethanol, providing yields of 95-99% [9].

Microwave-assisted azidation techniques have emerged as powerful tools for accelerating azide functionalization while maintaining high selectivity [21]. These methods utilize microwave irradiation to achieve rapid heating and enhanced reaction rates, reducing reaction times from hours to minutes [21]. Typical conditions involve heating azide substitution reactions to 80-150°C under microwave irradiation for 0.5 to 2 hours [21]. The enhanced reaction kinetics provided by microwave heating often result in improved yields and reduced formation of side products [21].

Solid-phase azide introduction methodologies have been developed to facilitate purification and enable automated synthesis protocols [9]. These approaches utilize polymer-supported polyethylene glycol substrates where azide introduction occurs while the substrate remains anchored to the solid support [9]. The methodology enables simplified purification through washing procedures and can be readily automated for large-scale production [9].

One-pot tosyl-azide conversion procedures represent an efficient alternative that combines tosylation and azidation in a single reaction vessel [19]. This approach eliminates the need for intermediate isolation and purification, reducing overall synthetic complexity [19]. The procedure typically involves sequential addition of tosyl chloride and sodium azide to polyethylene glycol in the presence of appropriate bases and solvents [19].

Safety considerations are paramount in azide functionalization due to the potentially explosive nature of azide compounds [22]. Low molecular weight azides are particularly hazardous and require specialized handling procedures [22]. Automated handling systems and appropriate safety protocols are essential for large-scale azide synthesis operations [22].

The optimization of azide functionalization requires careful attention to reaction stoichiometry, particularly the molar ratio of sodium azide to substrate [9] [21]. Excess sodium azide is typically employed to drive the reaction to completion, with ratios ranging from 1.5 to 2.5 equivalents depending on the specific substrate and reaction conditions [9]. The presence of crown ethers, such as 15-crown-5, can enhance reaction rates by improving sodium azide solubility and reactivity [21].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of Azide-PEG6-Tos presents numerous technical, economic, and safety challenges that require comprehensive solutions. These challenges span multiple domains including reaction scalability, safety management, quality control, and regulatory compliance [23] [24].

Reaction scalability represents one of the most significant challenges in industrial Azide-PEG6-Tos production [23]. Heat transfer limitations become increasingly problematic as reaction volumes increase, particularly for the exothermic tosylation and azidation steps [23]. Mass transfer effects can lead to non-uniform reaction conditions and reduced product quality [23]. Continuous flow reactor systems have emerged as promising solutions, providing enhanced heat and mass transfer characteristics compared to traditional batch reactors [23].

Safety concerns associated with azide chemistry present critical challenges that require specialized equipment and protocols [22] [25]. Azide compounds, particularly those with low molecular weights, exhibit explosive properties that necessitate rigorous safety management [22]. Industrial facilities must implement automated handling systems, explosion-proof equipment, and comprehensive safety protocols to mitigate risks [25]. Emergency response procedures and personnel training programs are essential components of safe azide handling operations [25].

Purification complexity increases dramatically at industrial scale, requiring sophisticated separation technologies and solvent recovery systems [24]. The multistep purification process for Azide-PEG6-Tos involves multiple solvent extraction, crystallization, and chromatographic steps [24]. Membrane separation technologies and advanced crystallization techniques have been developed to address these challenges while minimizing solvent consumption and waste generation [24].

Quality control requirements for industrial Azide-PEG6-Tos production demand advanced analytical capabilities and in-process monitoring systems [24]. Molecular weight distribution control becomes increasingly challenging at large scale, requiring real-time monitoring and feedback control systems [24]. End-group analysis using nuclear magnetic resonance spectroscopy and mass spectrometry must be integrated into production workflows to ensure consistent product quality [24].

Cost considerations significantly impact the economic viability of industrial Azide-PEG6-Tos production [23]. Raw material costs, particularly for high-purity polyethylene glycol precursors and specialty reagents, represent major expense categories [23]. Energy consumption for heating, cooling, and solvent recovery operations contributes substantially to overall production costs [23]. Process intensification strategies and catalyst recycling systems have been implemented to improve economic efficiency [23].

Regulatory compliance requirements present ongoing challenges that require comprehensive documentation and validation protocols [26]. Good Manufacturing Practice standards must be implemented throughout the production process, requiring extensive quality systems and personnel training [26]. Validation of analytical methods, cleaning procedures, and equipment performance represents a significant investment in both time and resources [26].

Equipment requirements for industrial Azide-PEG6-Tos production necessitate substantial capital investments in specialized reactor systems and safety infrastructure [24]. Explosion-proof electrical systems, emergency ventilation, and automated safety interlocks are mandatory for azide handling operations [24]. Corrosion-resistant materials must be used throughout the process due to the aggressive nature of some reagents [24].

Process optimization efforts focus on yield maximization and waste minimization through design of experiments and advanced process modeling [23]. Statistical approaches enable identification of optimal operating conditions while minimizing experimental requirements [23]. Process modeling using computational fluid dynamics and reaction kinetics provides insights into scale-up behavior and enables optimization of reactor design [23].

Environmental considerations require implementation of waste treatment systems and emission control technologies [25]. Volatile organic compound emissions from solvent-based operations must be controlled through absorption or thermal oxidation systems [25]. Aqueous waste streams containing azide residues require specialized treatment to ensure environmental compliance [25].

Supply chain management presents unique challenges for Azide-PEG6-Tos production due to the specialized nature of raw materials and regulatory restrictions on azide compounds [23]. Reliable sourcing of high-purity polyethylene glycol precursors and specialty chemicals requires established relationships with qualified suppliers [23]. Transportation and storage of azide-containing materials must comply with hazardous materials regulations [23].

The integration of advanced manufacturing technologies, including process analytical technology and continuous manufacturing platforms, offers opportunities to address many industrial-scale challenges [27]. Real-time monitoring and control systems enable improved product quality and reduced manufacturing costs [27]. Continuous manufacturing approaches can provide enhanced safety profiles and improved economic efficiency compared to traditional batch operations [27].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.